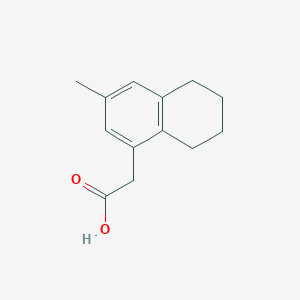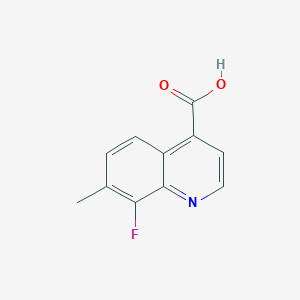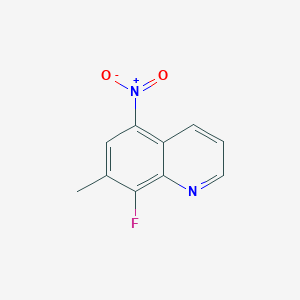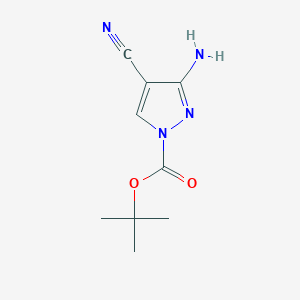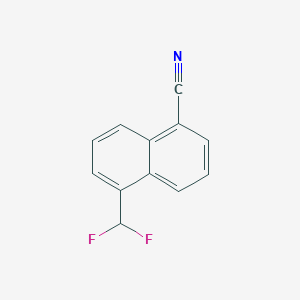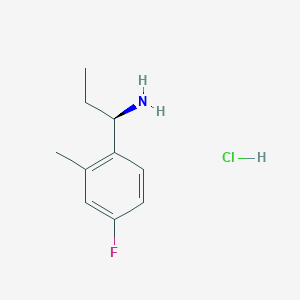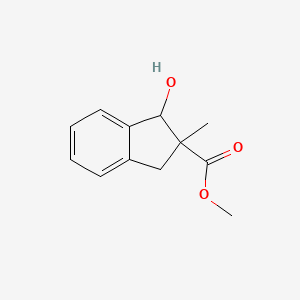
Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate is an organic compound belonging to the class of indene derivatives. This compound is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a carboxylate ester. It is a colorless liquid with a distinct odor and is soluble in various organic solvents such as ethanol and ethyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate typically involves organic synthesis reactions. One common method includes the oxidation of hydroxy ketone compounds followed by isomerization under basic conditions to form the indene ring structure. The final step involves reacting the indene ketone with chlorinated alkanes to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various indene derivatives with modified functional groups, which can be further utilized in different chemical processes .
Scientific Research Applications
Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in binding to target molecules, influencing their activity and stability. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
- 1-Hydroxy-1-methylethyl phenyl ketone
- 1-Phenyl-2-methyl-2-hydroxypropanone
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
- 2-Methyl-3-phenyl-3-oxopropan-2-ol
Comparison: Compared to these similar compounds, Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate is unique due to its indene ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 1-hydroxy-2-methyl-1,3-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-12(11(14)15-2)7-8-5-3-4-6-9(8)10(12)13/h3-6,10,13H,7H2,1-2H3 |
InChI Key |
FBXSTBXIHIAUMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


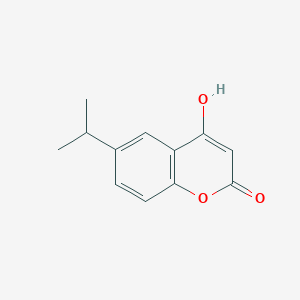

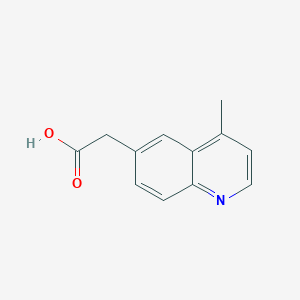
![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
